molecular formula C11H12ClN2+ B12483165 3-chloro-1,5-dimethyl-2-phenyl-1H-pyrazol-2-ium

3-chloro-1,5-dimethyl-2-phenyl-1H-pyrazol-2-ium

Cat. No.: B12483165
M. Wt: 207.68 g/mol
InChI Key: FNBVUUWXWOQUCV-UHFFFAOYSA-N
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Description

5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Properties

Molecular Formula

C11H12ClN2+

Molecular Weight

207.68 g/mol

IUPAC Name

3-chloro-1,5-dimethyl-2-phenylpyrazol-2-ium

InChI

InChI=1S/C11H12ClN2/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/q+1

InChI Key

FNBVUUWXWOQUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](N1C)C2=CC=CC=C2)Cl

Origin of Product

United States

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